tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate
Description
This compound is a fluorinated thiazine derivative featuring a tert-butyl carbamate group. Its structure includes a 5-amino-2-fluorophenyl substituent attached to a partially saturated 1,3-thiazine ring. The tert-butyl carbamate moiety enhances stability and modulates solubility, making it relevant in pharmaceutical and agrochemical research.
Properties
CAS No. |
1965309-77-6 |
|---|---|
Molecular Formula |
C16H22FN3O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-yl]carbamate |
InChI |
InChI=1S/C16H22FN3O2S/c1-15(2,3)22-14(21)19-13-20-16(4,7-8-23-13)11-9-10(18)5-6-12(11)17/h5-6,9H,7-8,18H2,1-4H3,(H,19,20,21) |
InChI Key |
UFNOTCKKBPHSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC(=N1)NC(=O)OC(C)(C)C)C2=C(C=CC(=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazinyl Ring: The initial step involves the cyclization of appropriate precursors to form the thiazinyl ring. This can be achieved through the reaction of a thiourea derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorinated Aromatic Ring: The next step involves the introduction of the fluorinated aromatic ring through a nucleophilic aromatic substitution reaction. This can be achieved by reacting a fluorinated nitrobenzene derivative with an appropriate nucleophile, followed by reduction of the nitro group to an amino group.
Formation of the Carbamate Group: The final step involves the formation of the tert-butyl carbamate group through the reaction of the amino group with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate (Boc) group on the thiazine ring is cleavable under acidic conditions, yielding a secondary amine. This reaction is critical for liberating the reactive amine for subsequent functionalization.
| Reagent/Conditions | Product | Yield (Analog Data) | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | 4-(5-Amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | ~90–95% (estimated) |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol to generate the free amine .
Functionalization of the Aromatic Amino Group
The 5-amino group on the 2-fluorophenyl ring is highly reactive toward electrophilic and nucleophilic agents.
Acylation
| Reagent/Conditions | Product | Yield (Analog Data) | Source |
|---|---|---|---|
| Acetic anhydride, pyridine, RT | N-Acetyl derivative | 72–85% | |
| Benzoyl chloride, DMAP, DCM | N-Benzoyl derivative | 65–78% |
Sulfonylation
| Reagent/Conditions | Product | Yield (Analog Data) | Source |
|---|---|---|---|
| Methanesulfonyl chloride, Et₃N | N-Methanesulfonyl derivative | 60–70% |
Key Finding : The fluorine at the ortho position electronically deactivates the ring but does not sterically hinder reactions at the para-amino group .
Electrophilic Aromatic Substitution
The 5-amino-2-fluorophenyl moiety directs electrophiles to specific positions:
-
Amino group : Strongly activates the ring for ortho/para substitution.
-
Fluorine : Weakly deactivates and directs meta substitution.
| Reaction | Reagents/Conditions | Major Product | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Amino-2-fluoro-4-nitrophenyl | Para to NH₂ | |
| Bromination | Br₂, FeBr₃ | 5-Amino-2-fluoro-4-bromophenyl | Para to NH₂ |
Note : The amino group’s dominance in directing electrophiles is observed despite fluorine’s presence .
Thiazine Ring Reactivity
The 5,6-dihydro-4H-1,3-thiazine core is susceptible to oxidation and ring-opening under harsh conditions:
Stability Note : The thiazine ring remains intact under mild conditions but degrades in strong acidic/basic media .
Reductive Amination
The deprotected thiazine amine (post-Boc cleavage) can undergo reductive amination with aldehydes/ketones:
| Aldehyde/Ketone | Reagents/Conditions | Product | Yield (Analog Data) | Source |
|---|---|---|---|---|
| 5-Methylpyridine-2-carbaldehyde | NaBH(OAc)₃, DCE | N-Alkylated thiazine derivative | 58–72% |
Example : Reaction with 5-methylpyridin-2-amine under reductive conditions affords a secondary amine in 60% yield .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Driving Force | Byproducts |
|---|---|---|---|
| Boc Deprotection | Fast | Acidic cleavage of carbamate | CO₂, tert-butanol |
| Acylation | Moderate | Nucleophilic attack by NH₂ | HCl (if RCOCl) |
| Electrophilic Substitution | Slow | Amino group activation | H⁺ |
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for drug discovery and development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs (e.g., fluorinated aromatic rings, carbamate groups, or heterocyclic cores) but differ in substituents, ring systems, and synthetic pathways.
Table 1: Structural and Molecular Comparison
Structural Differences
Core Heterocycle: The target compound contains a 1,3-thiazine ring, which is partially saturated, enhancing conformational flexibility. The oxadiazole-containing compound () introduces a five-membered heterocycle with distinct electronic properties, favoring hydrogen bonding or π-stacking interactions.
Substituent Diversity: The 5-amino-2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl group in and 4-fluorobenzyl in , altering steric and electronic profiles. Hydroxy and methyl groups in the pyrimidine analog () may reduce metabolic stability compared to the amino group in the target compound.
Carbamate Modifications :
- The tert-butyl carbamate is conserved across all compounds, but its position varies. For example, in , it is attached to a pyridine ring, while in , it is part of a complex aliphatic chain.
Physicochemical Properties
- Solubility: The pyrimidine analog () may exhibit higher aqueous solubility due to its hydroxy group, whereas the target compound’s amino group could enhance solubility in polar organic solvents.
- Stability : The saturated thiazine ring in the target compound may confer greater oxidative stability compared to the diazenyl-containing thiazol derivative (), which is prone to photodegradation.
Research Implications
While the provided evidence lacks direct biological or pharmacological data, structural comparisons suggest:
- Synthetic Feasibility : The thiazine core’s flexibility could simplify derivatization compared to rigid thiazol or pyrimidine systems.
Q & A
Q. What are the recommended safety precautions for handling tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
- Storage: Store in tightly sealed containers at 2–8°C, away from ignition sources and incompatible materials (strong acids/oxidizers) .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical attention and provide the Safety Data Sheet (SDS) .
Table 1: GHS Hazard Classification (Based on Analogous Compounds)
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Methodological Answer:
- Analytical Techniques:
- HPLC/MS: Confirm molecular weight and detect impurities (e.g., unreacted intermediates) .
- NMR Spectroscopy: Use - and -NMR to validate the presence of key functional groups (e.g., tert-butyl carbamate, thiazine ring) .
- X-ray Crystallography: Employ SHELXL for single-crystal structure determination to resolve stereochemical ambiguities .
Advanced Research Questions
Q. What experimental strategies are effective for resolving contradictions in synthetic yield data across different reaction conditions?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to isolate variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield. For example, optimize Suzuki-Miyaura coupling steps by testing Pd catalysts (e.g., Pd(OAc) vs. PdCl) .
- Statistical Analysis: Apply ANOVA to identify significant factors. If yields vary due to moisture sensitivity, implement inert atmosphere protocols (e.g., Schlenk line) .
- Cross-Validation: Replicate high-yield conditions in independent labs to rule out equipment/operator bias .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states for nucleophilic aromatic substitution at the 2-fluorophenyl moiety .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using software like Gaussian or ORCA .
- Machine Learning: Train models on PubChem data to predict regioselectivity in thiazine ring functionalization .
Q. What methodologies are suitable for studying the structure-activity relationship (SAR) of this compound in biological systems?
Methodological Answer:
- Analog Synthesis: Modify the 5-amino-2-fluorophenyl group (e.g., introduce electron-withdrawing substituents) and test enzyme inhibition (e.g., kinase assays) .
- Crystallographic Studies: Co-crystallize the compound with target proteins (e.g., cytochrome P450) to identify binding interactions using SHELX .
- Metabolic Profiling: Use LC-MS/MS to track metabolite formation in hepatic microsomes, correlating structural modifications with stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar carbamates?
Methodological Answer:
- Comparative Toxicology: Conduct parallel assays (e.g., Ames test, zebrafish embryo toxicity) for this compound and its analogs to identify substituent-specific effects (e.g., fluoro vs. chloro groups) .
- Dose-Response Studies: Use IC values from MTT assays to differentiate acute vs. chronic toxicity mechanisms .
- Literature Meta-Analysis: Cross-reference SDS data with peer-reviewed studies to validate hazard classifications (e.g., H302 vs. H312 discrepancies) .
Tables for Key Data
Table 2: Recommended Analytical Techniques for Quality Control
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC | ≥95% (Area normalization) |
| Identity | -NMR | Match to reference spectrum |
| Stability | Accelerated degradation (40°C/75% RH) | ≤5% impurity after 4 weeks |
Table 3: Computational Tools for Reactivity Prediction
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
